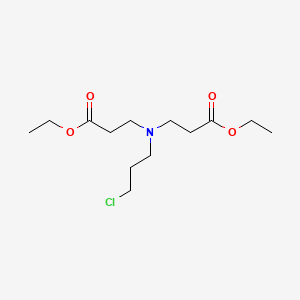
beta-Alanine, N-(3-chloropropyl)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester is a synthetic organic compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of a chloropropyl group, an ethoxy-oxopropyl group, and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with beta-alanine, 3-chloropropanol, and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a strong acid or base.
Industrial Production Methods
In industrial settings, the production of N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloropropyl)-beta-alanine ethyl ester
- N-(3-Ethoxy-3-oxopropyl)-beta-alanine ethyl ester
- Beta-alanine ethyl ester
Uniqueness
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester is unique due to the presence of both chloropropyl and ethoxy-oxopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and industrial applications.
Properties
CAS No. |
53935-67-4 |
|---|---|
Molecular Formula |
C13H24ClNO4 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
ethyl 3-[3-chloropropyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C13H24ClNO4/c1-3-18-12(16)6-10-15(9-5-8-14)11-7-13(17)19-4-2/h3-11H2,1-2H3 |
InChI Key |
RQSSPYOYPHMNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCCCl)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















